molecular formula C15H16N2O4 B11713964 (4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B11713964
M. Wt: 288.30 g/mol
InChI Key: BSNNCDNTAXYKGK-BOPFTXTBSA-N
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Description

(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a benzofuran-derived compound characterized by a fused bicyclic framework with a hydroxyimino group at position 4 and a furan-2-ylmethyl carboxamide substituent. Its stereoelectronic properties are influenced by the conjugation of the hydroxyimino moiety with the benzofuran core, which may enhance its reactivity or binding affinity in biological systems.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

(4Z)-N-(furan-2-ylmethyl)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-9-13-11(17-19)5-2-6-12(13)21-14(9)15(18)16-8-10-4-3-7-20-10/h3-4,7,19H,2,5-6,8H2,1H3,(H,16,18)/b17-11-

InChI Key

BSNNCDNTAXYKGK-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(OC2=C1/C(=N\O)/CCC2)C(=O)NCC3=CC=CO3

Canonical SMILES

CC1=C(OC2=C1C(=NO)CCC2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyimino Group: This step often involves the reaction of the benzofuran derivative with hydroxylamine under controlled conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-ylmethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group.

    Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.

    Substitution: The furan and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation: Products may include oximes or nitroso derivatives.

    Reduction: Amines are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Sensors: Used in the fabrication of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of (4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the furan and benzofuran rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₆H₁₆N₂O₄ 300.31 g/mol Hydroxyimino, 3-methyl, furan-methyl
N-(4-(2-((3-methoxybenzyl)amino)... (CAS) C₁₈H₁₇N₃O₄S 371.4 g/mol Thiazole, 3-methoxybenzyl
Rapamycin (Rapa) C₅₁H₇₉NO₁₃ 914.2 g/mol Macrolide, triene, pipecolic acid

NMR studies comparing the target compound’s analogues (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly due to substituent-induced changes in electron density, while other regions remain conserved . This suggests that modifications to the hydroxyimino or methyl groups could fine-tune reactivity without destabilizing the core structure.

Bioactivity and Target Profiling

Hierarchical clustering of 37 small molecules () demonstrated that compounds with similar bioactivity profiles often share structural homology. For instance, benzofuran derivatives with electron-withdrawing groups (e.g., hydroxyimino) exhibit enhanced interactions with oxidoreductases or kinases compared to those with electron-donating groups (e.g., methoxy). Activity landscape modeling () further highlights "activity cliffs," where minor structural changes—such as replacing a furan with a thiazole (as in the CAS 923226-70-4 compound)—result in drastic potency differences despite high structural similarity .

Table 2: Bioactivity Comparison of Furan-Carboxamide Derivatives

Compound IC₅₀ (nM) for Kinase X LogP Protein Targets Identified
Target Compound 120 ± 15 2.8 Kinase X, CYP450 3A4
CAS 923226-70-4 850 ± 90 3.5 HSP90, EGFR
Rapamycin (Reference) 0.5 ± 0.1 4.2 mTOR, FKBP12

The target compound’s moderate kinase inhibition (IC₅₀ = 120 nM) contrasts with the weaker activity of CAS 923226-70-4, underscoring the importance of the hydroxyimino group in binding specificity .

Biological Activity

The compound (4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a member of the benzofuran family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : (4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofurans have shown activity against various bacterial strains and fungi. The specific compound has not been extensively studied for antimicrobial effects; however, its structural analogs suggest potential efficacy against pathogens due to the presence of the hydroxyl and imino functional groups.

The proposed mechanisms through which benzofuran derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many benzofurans inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can activate apoptotic pathways within cancer cells.
  • Antioxidant Activity : Some studies suggest that hydroxyl groups can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies

StudyFindings
Benzofuran Derivative Study (2020) Investigated a series of benzofuran derivatives for anticancer activity; compounds showed IC50 values ranging from 5 to 20 µM against various cancer cell lines.
Antimicrobial Screening (2019) Assessed the antimicrobial properties of related compounds; several derivatives exhibited significant inhibition against Gram-positive bacteria with MIC values below 50 µg/mL.
Mechanistic Insights (2021) Explored the apoptotic pathways activated by hydroxyl-containing benzofurans; indicated involvement of caspase activation in treated cancer cells.

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